solenopsin
Overview
Description
Solenopsin is a lipophilic alkaloid with the molecular formula C17H35N, found in the venom of fire ants (Solenopsis). It is considered the primary toxin in the venom and may be responsible for cardiorespiratory failure in people who experience excessive fire ant stings . Structurally, solenopsins are characterized by a piperidine ring with a methyl group substitution at position 2 and a long hydrophobic chain at position 6 .
Preparation Methods
The total synthesis of solenopsin has been described by several methods. One proposed method starts with the alkylation of 4-chloropyridine with a Grignard reagent derived from 1-bromoundecane, followed by reaction with phenyl chloroformate to form 4-chloro-1-(phenoxycarbonyl)-2-n-undecyl-1,2-dihydropyridine. The phenylcarbamate is converted to the BOC protecting group, and then pyridine is methylated at the 6 position. The pyridine ring is then reduced to a tetrahydropyridine via catalytic hydrogenation with palladium on carbon (Pd/C) and further reduced with sodium cyanoborohydride to a piperidine ring. The BOC group is finally removed to yield this compound . Another method involves the use of palladium-catalyzed N-alkylation and cyclization .
Chemical Reactions Analysis
Solenopsin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, phenyl chloroformate, and sodium cyanoborohydride . Major products formed from these reactions include 4-chloro-1-(phenoxycarbonyl)-2-n-undecyl-1,2-dihydropyridine and the final piperidine ring structure of this compound .
Scientific Research Applications
Solenopsin has a wide range of scientific research applications. It has been shown to inhibit angiogenesis in vitro via the phosphoinositide 3-kinase (PI3K) signaling pathway . It also inhibits neuronal nitric oxide synthase in a non-competitive manner with L-arginine and disrupts quorum-sensing signaling in some bacteria . Additionally, this compound and its analogs exhibit ceramide-like biological activity, reducing mitochondrial oxygen consumption, increasing reactive oxygen, and killing tumor cells with elevated levels of Akt phosphorylation .
Mechanism of Action
Solenopsin exerts its effects by inhibiting the PI3K signaling pathway in cells upstream of PI3K, preventing the phosphorylation of Akt and its substrate forkhead box 01a (FOXO1a), a member of the forkhead family of transcription factors . It also inhibits Akt-1 activity in an ATP-competitive manner in vitro without affecting 27 of 28 other protein kinases tested . This inhibition of the PI3K/Akt pathway underlies its effects on angiogenesis and other biological activities .
Comparison with Similar Compounds
Solenopsin shares structural similarities with ceramide, a major endogenous regulator of cell signaling and cancer therapy-induced apoptosis . Both this compound and ceramide inhibit functional Akt activity and PDK1 activation in lipid rafts. this compound uniquely induces mitophagy, unlike ceramide . Other similar compounds include this compound analogs, which have been synthesized to explore structure-activity relationships and exhibit similar biological activities .
Properties
IUPAC Name |
(2R,6R)-2-methyl-6-undecylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJGABFBAYKWDX-IAGOWNOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CCC[C@H](N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903975 | |
Record name | Solenopsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28720-60-7, 137038-57-4, 76094-26-3 | |
Record name | (±)-Solenopsin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28720-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Solenopsin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137038-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Solenopsin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076094263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin A, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028720607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin A, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137038574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Solenopsin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90903975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOLENOPSIN A, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMN4G8N49K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Solenopsin A, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR7V29CE8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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